3-(4-Bromo-2-fluorobenzyloxy)benzaldehyde
Description
3-(4-Bromo-2-fluorobenzyloxy)benzaldehyde (C₁₄H₁₀BrFO₂) is a halogenated benzaldehyde derivative featuring a benzyloxy substituent at the 3-position of the benzaldehyde core. The benzyloxy group is further substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its halogen substituents enhance electrophilic reactivity and influence molecular interactions .
Properties
IUPAC Name |
3-[(4-bromo-2-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-12-5-4-11(14(16)7-12)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRBADJDYCMRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Br)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthetic Chemistry
3-(4-Bromo-2-fluorobenzyloxy)benzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Synthetic Routes
The compound can be synthesized through several pathways, often involving the reaction of brominated and fluorinated benzyl derivatives with aldehydes under basic conditions.
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 4-Bromo-2-fluorobenzyl bromide + Hydroxybenzaldehyde | Basic conditions (K2CO3, DMF) | This compound |
| 2 | This compound + Reducing Agent (LiAlH4) | Anhydrous ether | 3-(4-Bromo-2-fluorobenzyloxy)benzyl alcohol |
Biological Applications
The compound is being investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. The presence of halogen atoms (bromine and fluorine) enhances the compound's ability to interact with biological targets.
Case Studies
- Anticancer Research : A study demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of specific enzymes associated with cancer progression.
- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential role in drug development, particularly as a lead compound for designing enzyme inhibitors.
Mechanism of Action
The mechanism by which 3-(4-Bromo-2-fluorobenzyloxy)benzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromo and fluoro groups enhance its binding affinity and specificity, leading to modulation of biological pathways.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below highlights key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 3-(4-Bromo-2-fluorobenzyloxy)benzaldehyde | C₁₄H₁₀BrFO₂ | Br (4), F (2) on benzyloxy group | 309.13 | Dual halogenation enhances electrophilicity and potential bioactivity |
| 4-Benzyloxybenzaldehyde | C₁₄H₁₂O₂ | None on benzyloxy group | 212.24 | Lacks halogens; simpler structure with lower molecular weight |
| 4-(4-Bromobenzyloxy)benzaldehyde | C₁₄H₁₁BrO₂ | Br (4) on benzyloxy group | 291.14 | Single bromine substituent; increased lipophilicity vs. non-halogenated |
| 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde | C₁₆H₁₃BrFO₃ | Br (3), F (2), ethoxy (5) | 372.18 | Ethoxy group adds steric bulk; potential for altered metabolic stability |
| 4-Bromo-3-nitrobenzaldehyde | C₇H₄BrNO₃ | Br (4), NO₂ (3) | 230.02 | Nitro group introduces strong electron-withdrawing effects |
Key Observations :
- Halogen Influence: Bromine and fluorine atoms increase molecular weight and polarizability compared to non-halogenated analogs (e.g., 4-benzyloxybenzaldehyde). The electron-withdrawing nature of fluorine may enhance aldehyde reactivity .
- Substituent Position : The 4-bromo-2-fluoro substitution on the benzyloxy group distinguishes this compound from analogs like 4-(4-bromobenzyloxy)benzaldehyde, which lacks fluorine. This dual halogenation could improve binding affinity in drug-receptor interactions .
Biological Activity
3-(4-Bromo-2-fluorobenzyloxy)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine and fluorine atom on the benzene ring, which can influence its reactivity and biological interactions. The aldehyde functional group allows for various chemical reactions, making it a versatile compound in synthetic organic chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The presence of electron-withdrawing groups like bromine and fluorine enhances its reactivity, making it a candidate for designing enzyme inhibitors and receptor antagonists .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been tested against Gram-positive bacteria, showing enhanced efficacy compared to traditional antibiotics like Linezolid .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are still under investigation, but initial findings suggest it may target key regulatory proteins involved in cancer cell growth .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments, suggesting its potential as a novel antimicrobial agent .
- Anticancer Mechanism : Another investigation focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers, highlighting its potential as an anticancer therapeutic .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Covalent modification of target proteins |
| 4-Bromo-2-fluorobenzaldehyde | Antimicrobial | Inhibition of bacterial cell wall synthesis |
| 3-Chloro-4-fluorobenzaldehyde | Anticancer | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
